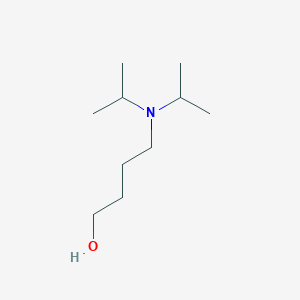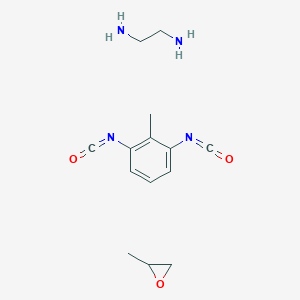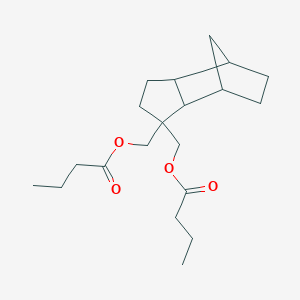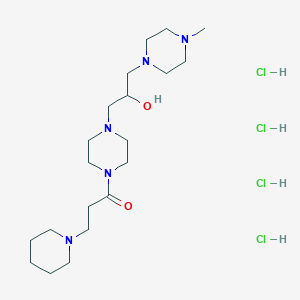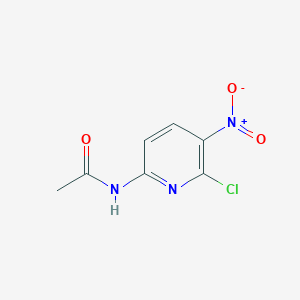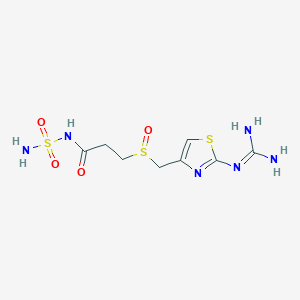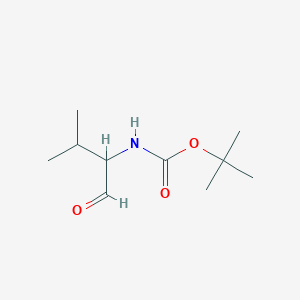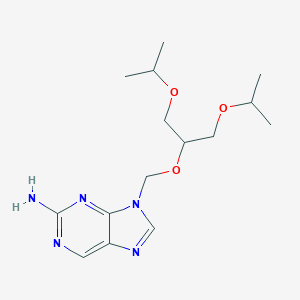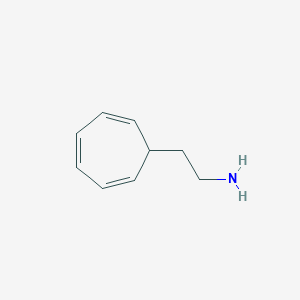
2,4,6-Cycloheptatriene-1-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Cycloheptatriene-1-ethylamine (CHTEA) is a cyclic amine that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it an interesting target for synthesis and investigation. In
Wirkmechanismus
The mechanism of action of 2,4,6-Cycloheptatriene-1-ethylamine is not fully understood, but it is believed to act as a modulator of various receptors in the body. This includes the GABA receptor, which is involved in the regulation of neurotransmitter activity in the brain. 2,4,6-Cycloheptatriene-1-ethylamine has also been shown to interact with other receptors, including the adenosine receptor and the NMDA receptor.
Biochemical and Physiological Effects:
Studies have shown that 2,4,6-Cycloheptatriene-1-ethylamine has a range of biochemical and physiological effects, including the ability to enhance the activity of certain enzymes and modulate the activity of various receptors in the body. It has also been shown to have anxiolytic and sedative effects in animal models, suggesting that it may have potential as a therapeutic agent for anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,4,6-Cycloheptatriene-1-ethylamine is its unique structure, which makes it an interesting target for synthesis and investigation. However, the compound's complex synthesis method and limited availability can make it difficult to work with in the lab. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its potential applications.
Zukünftige Richtungen
There are many potential avenues for future research on 2,4,6-Cycloheptatriene-1-ethylamine. One area of interest is the compound's potential as a therapeutic agent for anxiety disorders, as well as other conditions such as epilepsy and Parkinson's disease. Additionally, further investigation into the compound's mechanism of action and its interactions with various receptors in the body could help to shed light on its potential applications in pharmacology and drug development. Finally, the synthesis of 2,4,6-Cycloheptatriene-1-ethylamine and related compounds could be further optimized to improve yields and make the compound more widely available for research purposes.
In conclusion, 2,4,6-Cycloheptatriene-1-ethylamine is a compound with a unique structure and potential applications in a variety of scientific fields. Its complex synthesis method and limited availability make it challenging to work with, but its potential as a therapeutic agent and its ability to modulate various receptors in the body make it an interesting target for further investigation. Future research on 2,4,6-Cycloheptatriene-1-ethylamine could help to shed light on its mechanism of action and potential applications in pharmacology and drug development.
Synthesemethoden
2,4,6-Cycloheptatriene-1-ethylamine can be synthesized through a variety of methods, including the reaction of cycloheptatriene with ethylamine in the presence of a catalyst. Other methods involve the use of other reagents such as sodium hydride or lithium aluminum hydride. The synthesis of 2,4,6-Cycloheptatriene-1-ethylamine is a complex process that requires careful control of reaction conditions to ensure the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
2,4,6-Cycloheptatriene-1-ethylamine has been studied for its potential applications in a variety of scientific fields, including organic chemistry, biochemistry, and pharmacology. One of the main areas of interest is the compound's ability to act as a ligand for various receptors in the body. This has led to investigations into its potential as a therapeutic agent for a range of diseases and conditions.
Eigenschaften
CAS-Nummer |
100860-90-0 |
|---|---|
Produktname |
2,4,6-Cycloheptatriene-1-ethylamine |
Molekularformel |
C9H13N |
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
2-cyclohepta-2,4,6-trien-1-ylethanamine |
InChI |
InChI=1S/C9H13N/c10-8-7-9-5-3-1-2-4-6-9/h1-6,9H,7-8,10H2 |
InChI-Schlüssel |
ZMBUPYIGIKMHGB-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(C=C1)CCN |
Kanonische SMILES |
CCNC1C=CC=CC=C1 |
Synonyme |
beta-Tropylethylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)
